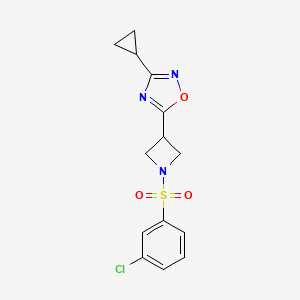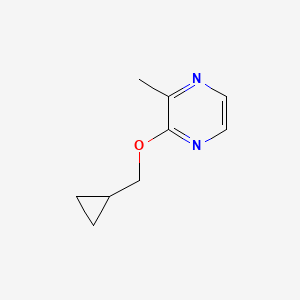
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid is a chemical compound with the CAS Number: 1266476-55-4 . Its molecular weight is 156.14 and its IUPAC name is 4-(1H-tetraazol-5-yl)butanoic acid .
Synthesis Analysis
The synthesis of this compound or similar compounds has been reported in several studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .
Molecular Structure Analysis
The InChI code of this compound is 1S/C5H8N4O2/c10-5(11)3-1-2-4-6-8-9-7-4/h1-3H2, (H,10,11) (H,6,7,8,9) .
Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The density of a similar compound, 4-(1H-Tetrazol-5-yl)benzoic Acid, is reported to be 1.518g/cm3 .
Aplicaciones Científicas De Investigación
Novel Indole-Based Hybrid Oxadiazole Scaffolds
A study by Nazir et al. (2018) focused on the synthesis of various compounds using 4-(1H-indol-3-yl)butanoic acid, a related compound, to create potent inhibitors for the urease enzyme. These molecules are considered valuable in therapeutic drug designing programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).
Synthesis of Nonracemic Tetrazole GABA Analogs
Reznikov et al. (2018) synthesized nonracemic 3-substituted 4-(1H-tetrazol-1-yl)butanoic acids, analogs of neurotropic drugs, through a three-component reaction. This synthesis method highlights the potential of tetrazole analogs in developing pharmaceutical compounds (Reznikov et al., 2018).
Coordination Polymers in Ligand Modifications
Song et al. (2009) explored the in situ cycloaddition reactions involving various cyanobenzoic acids and 4-(1H-tetrazol-5-yl)benzoic acid, leading to the formation of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers. These polymers have potential applications in photoluminescence and could be used in advanced material sciences (Song et al., 2009).
Magnetic Nanocatalyst for Tetrazole Synthesis
Ghasemzadeh and Akhlaghinia (2017) introduced a novel magnetic nanocatalyst for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles, demonstrating the potential of nanocatalysts in enhancing the efficiency of chemical syntheses (Ghasemzadeh & Akhlaghinia, 2017).
Synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic Acid
Maxwell and Tran (2017) synthesized [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid as an intermediate for metabolic profiling studies in a discovery phase program. This highlights the role of tetrazole compounds in the synthesis of biologically active molecules (Maxwell & Tran, 2017).
Safety and Hazards
Direcciones Futuras
Future research could focus on the synthesis of new compounds based on the 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid scaffold, as well as further exploration of their biological activities . Additionally, the use of tetrazoles as carboxylic acid isosteres in medicinal chemistry could be further explored .
Mecanismo De Acción
Target of Action
It’s known that tetrazolic acids, a group to which this compound belongs, often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that tetrazolic acids can form hydrogen bonds with amino acids, which can influence the binding energy of the compound .
Biochemical Pathways
Tetrazolic acids have been shown to form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids .
Pharmacokinetics
It’s known that tetrazolic acids can undergo n-glucuronidation, a common metabolic process .
Result of Action
Compounds with similar structures have been shown to have significant binding modes with docking scores ranging from –92 to –103 kcal/mol .
Action Environment
It’s known that the compound should be stored under inert gas and away from air .
Propiedades
IUPAC Name |
4-(2H-tetrazol-5-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c10-5(11)3-1-2-4-6-8-9-7-4/h1-3H2,(H,10,11)(H,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALQGOMCBXAJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NNN=N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2795148.png)



![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2795155.png)



![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2795162.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2795164.png)


